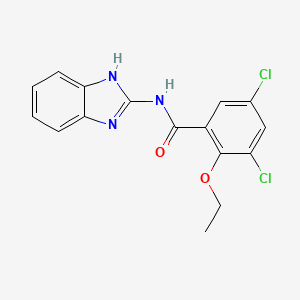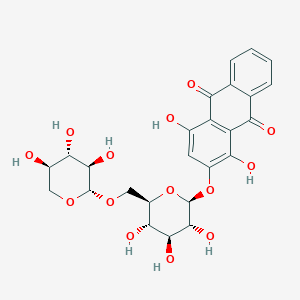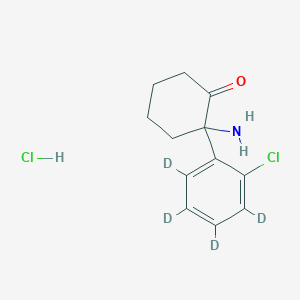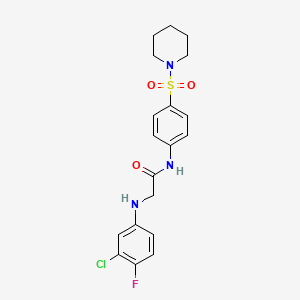
di-ABZI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ABZI-2 involves multiple steps, starting with the preparation of 4-chloro-3-methoxy-5-nitrobenzamide. This intermediate is then subjected to various reactions, including nitration, reduction, and amidation, to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as iron powder .
Industrial Production Methods
Industrial production of ABZI-2 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and efficacy. The compound is often provided as a lyophilized product and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
ABZI-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of benzimidazole, which can be further utilized in different applications .
Applications De Recherche Scientifique
ABZI-2 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Plays a role in the activation of the innate immune response.
Industry: Used in the production of other chemical compounds and as a research tool
Mécanisme D'action
ABZI-2 exerts its effects by binding to the STING receptor, which is located in the endoplasmic reticulum. This binding activates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. The activation of these pathways enhances the immune response against tumors and viral infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’3’-cGAMP: A cyclic dinucleotide that also activates the STING pathway.
diABZI: A dimeric form of ABZI with enhanced binding affinity to STING
Uniqueness
ABZI-2 is unique in its non-cyclic structure, which allows for systemic efficacy and a different mode of action compared to cyclic dinucleotides. This makes it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C32H34N12O4 |
|---|---|
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
1-[2-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]ethyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C32H34N12O4/c1-5-43-25(13-17(3)39-43)29(47)37-31-35-21-15-19(27(33)45)7-9-23(21)41(31)11-12-42-24-10-8-20(28(34)46)16-22(24)36-32(42)38-30(48)26-14-18(4)40-44(26)6-2/h7-10,13-16H,5-6,11-12H2,1-4H3,(H2,33,45)(H2,34,46)(H,35,37,47)(H,36,38,48) |
Clé InChI |
FVBLJNCSSJGDOF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)


![4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide](/img/structure/B11937198.png)

![Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-](/img/structure/B11937208.png)


![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)
![ethene;[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11937224.png)



![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)
